molecular formula C17H26OSe B14633921 Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- CAS No. 54724-66-2

Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-

Cat. No.: B14633921
CAS No.: 54724-66-2
M. Wt: 325.4 g/mol
InChI Key: UTTVMZVYWCVCAS-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a tert-butyl group and a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- typically involves the following steps:

    Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Phenylseleno Group: The phenylseleno group can be added through a nucleophilic substitution reaction using phenylselenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 4-(1,1-dimethylethyl)-: Lacks the phenylseleno group.

    Cyclohexanol, 1-[(phenylseleno)methyl]-: Lacks the tert-butyl group.

    Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylthio)methyl]-: Contains a phenylthio group instead of a phenylseleno group.

Properties

CAS No.

54724-66-2

Molecular Formula

C17H26OSe

Molecular Weight

325.4 g/mol

IUPAC Name

4-tert-butyl-1-(phenylselanylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C17H26OSe/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3

InChI Key

UTTVMZVYWCVCAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C[Se]C2=CC=CC=C2)O

Origin of Product

United States

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